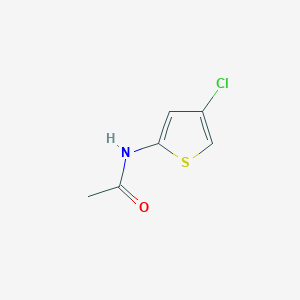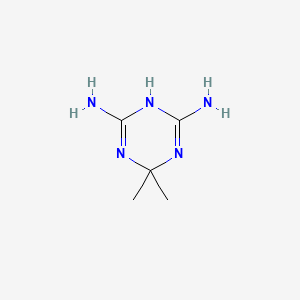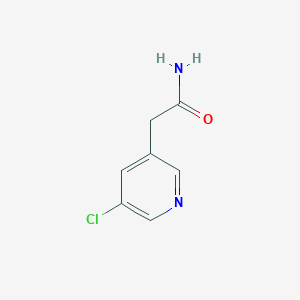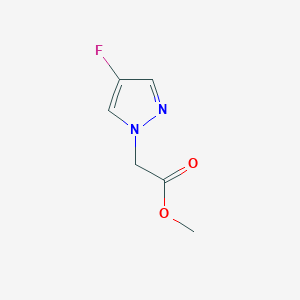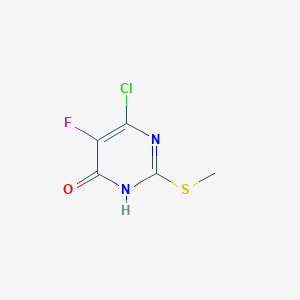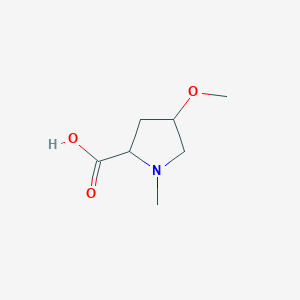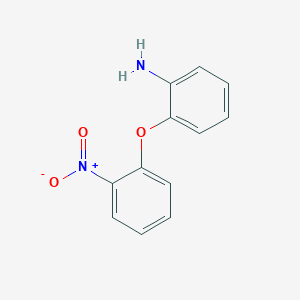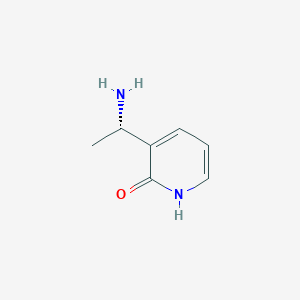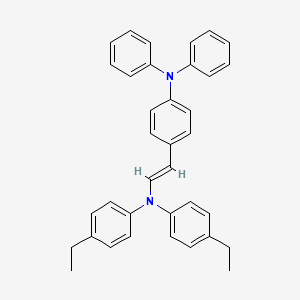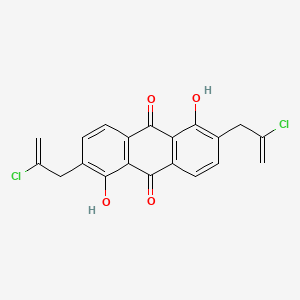
2,6-Bis(2-chloroprop-2-en-1-yl)-1,5-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with two 2-chloroallyl groups and two hydroxyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of hydroxyl groups at the 1 and 5 positions. The final step involves the addition of 2-chloroallyl groups at the 2 and 6 positions. This process often requires the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The 2-chloroallyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the 2-chloroallyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学的研究の応用
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and 2-chloroallyl groups play a crucial role in its reactivity and biological activity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the 2-chloroallyl groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes.
類似化合物との比較
Similar Compounds
2,6-Dichloroanthracene-9,10-dione: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxyanthracene-9,10-dione: Lacks 2-chloroallyl groups, affecting its overall reactivity and biological activity.
2,6-Bis(2-bromoallyl)-1,5-dihydroxyanthracene-9,10-dione: Similar structure but with bromo substituents, which can alter its chemical properties and reactivity.
Uniqueness
2,6-Bis(2-chloroallyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both hydroxyl and 2-chloroallyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in synthetic chemistry, material science, and biomedical research.
特性
CAS番号 |
113681-13-3 |
|---|---|
分子式 |
C20H14Cl2O4 |
分子量 |
389.2 g/mol |
IUPAC名 |
2,6-bis(2-chloroprop-2-enyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-9(21)7-11-3-5-13-15(17(11)23)19(25)14-6-4-12(8-10(2)22)18(24)16(14)20(13)26/h3-6,23-24H,1-2,7-8H2 |
InChIキー |
XILBAIOQIGHZQO-UHFFFAOYSA-N |
正規SMILES |
C=C(CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)CC(=C)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


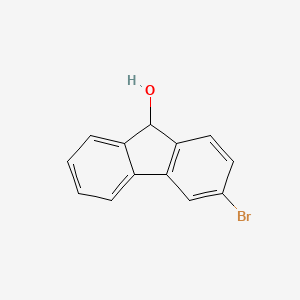
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)
